molecular formula C8H4FNO4 B12984362 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B12984362
M. Wt: 197.12 g/mol
InChI Key: TYHPEMWIYNOCEM-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: is a heterocyclic compound that contains both fluorine and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminobenzoic acid with phosgene or a similar reagent to form the oxazole ring . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways.

Industry: In the industrial sector, it can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the oxazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

5-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H4FNO4/c9-4-2-5-6(14-8(13)10-5)1-3(4)7(11)12/h1-2H,(H,10,13)(H,11,12)

InChI Key

TYHPEMWIYNOCEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC(=O)N2)F)C(=O)O

Origin of Product

United States

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